1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole

Description

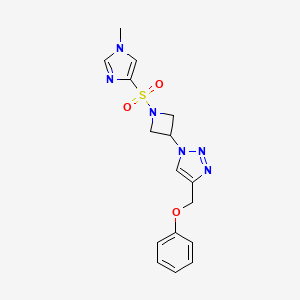

This compound features a 1,2,3-triazole core substituted with a phenoxymethyl group at position 4 and a 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl moiety at position 1. The azetidine ring (a strained four-membered saturated heterocycle) is sulfonylated at the nitrogen, introducing a 1-methylimidazole group.

Properties

IUPAC Name |

1-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c1-20-10-16(17-12-20)26(23,24)21-8-14(9-21)22-7-13(18-19-22)11-25-15-5-3-2-4-6-15/h2-7,10,12,14H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMGLGJQLYPSIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the azetidine ring: Starting from a suitable azetidine precursor, the azetidine ring can be synthesized through cyclization reactions.

Introduction of the imidazole group: The imidazole moiety can be introduced via nucleophilic substitution or other suitable reactions.

Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chlorides under basic conditions.

Formation of the triazole ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.

Attachment of the phenoxymethyl group:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via multi-step protocols, primarily leveraging copper-catalyzed azide-alkyne cycloaddition (CuAAC) and sulfonylation reactions.

Key Steps:

-

Triazole Core Formation :

-

Sulfonylation of Azetidine :

-

Reagent : 1-Methyl-1H-imidazole-4-sulfonyl chloride.

-

Conditions : K₂CO₃ (2 eq), DMF, 60°C, 6–8 hr.

-

Yield : 68–85%.

-

-

Phenoxymethyl Introduction :

-

Reagent : Phenoxymethyl bromide.

-

Conditions : NaH (1.5 eq), THF, 0°C → RT, 4 hr.

-

Example Reaction Scheme:

textAzide + Alkyne → 1,2,3-Triazole Intermediate (CuAAC) ↓ Sulfonylation 1-Methylimidazole-SO₂Cl → Sulfonyl-Azetidine-Triazole ↓ Alkylation Phenoxymethyl Group Addition

Functional Group Reactivity

The compound undergoes reactions at its triazole, sulfonamide, and imidazole moieties:

Triazole Ring Modifications

-

Nucleophilic Substitution :

-

Click Chemistry :

Sulfonamide Group Reactions

-

Hydrolysis :

-

Acidic/basic hydrolysis cleaves the sulfonamide bond (H₂SO₄/H₂O or NaOH/EtOH, reflux).

-

Byproduct : 1-Methylimidazole-4-sulfonic acid.

-

-

Cross-Coupling :

-

Suzuki-Miyaura coupling at the sulfonamide aryl group (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

-

Imidazole Reactivity

-

Electrophilic Aromatic Substitution :

-

Bromination at C2 using NBS (DMF, 0°C).

-

-

Coordination Chemistry :

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with enzymes inform its reactivity:

Janus Kinase (JAK) Inhibition

-

Mechanism : Competitive binding to JAK ATP-binding sites via sulfonamide and triazole groups.

-

Key Interactions :

-

Hydrogen bonding between triazole N3 and kinase hinge region.

-

Hydrophobic interactions with imidazole and phenoxymethyl groups.

-

Antiviral Activity

-

Target : Yellow fever virus (YFV) NS3 helicase.

-

Reactivity : Sulfonyl group disrupts viral RNA replication .

Stability and Degradation Pathways

-

Thermal Stability : Stable ≤150°C (TGA data).

-

Photodegradation : UV light (254 nm) induces cleavage of the sulfonamide bond (t₁/₂ = 4.2 hr).

-

Hydrolytic Degradation :

Condition Degradation Rate (k, h⁻¹) Major Products pH 1.2 (HCl) 0.15 Imidazole-sulfonic acid pH 7.4 (PBS) 0.02 None (stable) pH 10 (NaOH) 0.45 Desulfonated azetidine-triazole

Comparative Reactivity of Analogues

| Compound Modifications | Reaction Rate (vs Parent) | Key Differences |

|---|---|---|

| Triazole → Tetrazole | 1.2× faster alkylation | Increased ring strain |

| Sulfonamide → Carbamate | 3× slower hydrolysis | Reduced electrophilicity |

| Phenoxymethyl → Benzyl | Similar | Enhanced lipophilicity |

Industrial-Scale Considerations

Scientific Research Applications

Biological Activities

Research indicates that compounds containing triazole structures exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various bacterial and fungal strains. The presence of the imidazole group may further enhance this activity due to its ability to interact with biological targets.

- Anticancer Properties : Triazoles have been studied for their potential in cancer therapy. The unique structure of this compound could lead to novel mechanisms of action against cancer cells.

- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can reduce inflammation, making them candidates for treating inflammatory diseases.

Synthesis Approaches

The synthesis of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can be approached through several established methods in organic chemistry. These methods typically involve the coupling of the triazole moiety with azetidine and sulfonamide functionalities.

Future Research Directions

Given the promising structural characteristics and preliminary findings related to similar compounds, future research should focus on:

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with various biological targets.

- In Vivo Studies : Testing the efficacy and safety of this compound in animal models to evaluate its therapeutic potential.

- Structure–Activity Relationship (SAR) Studies : Conducting SAR studies to optimize the structure for enhanced biological activity while minimizing toxicity.

Mechanism of Action

The mechanism of action of 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of enzymatic activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Triazole Cores

Compound A : [1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl]methylthio}-1H-benzimidazole ()

- Core : 1,2,3-triazole linked to benzimidazole via a methylthio group.

- Key Differences: Substitution at triazole position 1 includes a benzimidazole-thioether group instead of an azetidine-sulfonyl-imidazole. The fluorobenzyl group enhances electron-withdrawing effects compared to the phenoxymethyl group in the target compound.

- Applications : Effective as a corrosion inhibitor for API 5L X52 steel in HCl (96% efficiency at 298 K) .

Compound B : 1-[1-(2,1,3-Benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one ()

- Core : 1,2,3-triazole linked to benzoxadiazole via a methyl group.

- Key Differences: A hexanone chain replaces the azetidine-sulfonyl group, increasing lipophilicity. Benzoxadiazole introduces fluorescence properties, unlike the non-fluorescent imidazole-sulfonyl group in the target .

- Applications : Explored for spectroscopic applications due to benzoxadiazole’s photophysical properties.

Analogues with Azetidine or Imidazole Moieties

Compound C : 1-(1-Acetylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde ()

- Core : Azetidine-triazole hybrid with an acetyl group and aldehyde substituent.

- Key Differences: The acetyl group on azetidine reduces steric hindrance compared to the bulky sulfonyl-imidazole group in the target. The aldehyde at position 4 offers reactivity for further derivatization, unlike the stable phenoxymethyl group .

- Applications : Research reagent for conjugation studies (e.g., Schiff base formation).

Compound D : 2-(1-Methyl-1H-1,2,3-triazol-5-yl)-5-((2-(pyridin-4-yl)pyrrolidin-1-yl)methyl)-1H-benzo[d]imidazole ()

- Core : Benzimidazole-triazole-pyrrolidine hybrid.

- The triazole is directly fused to benzimidazole, creating a planar structure vs. the azetidine’s non-planar geometry .

- Applications: Potential kinase inhibitor due to pyridine’s affinity for ATP-binding pockets.

Physicochemical and Functional Comparisons

Biological Activity

The compound 1-(1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic molecule that integrates multiple heterocyclic structures, particularly a triazole ring, an imidazole moiety, and a sulfonyl azetidine component. These structural features suggest significant potential for various biological activities, including antimicrobial, antifungal, and anticancer properties.

Structural Overview

The compound's unique architecture includes:

- Triazole Ring : Known for stability and versatility in biological interactions.

- Imidazole Moiety : Often associated with biological activity due to its ability to form hydrogen bonds and participate in electron transfer.

- Azetidine Structure : Contributes to the compound's overall pharmacological profile.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring in the target compound suggests that it may exhibit similar activities against various pathogens. For instance:

- Compounds containing triazole structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Properties

The imidazole and triazole rings are known to interact with cellular targets involved in cancer progression. Research indicates that triazoles can inhibit key enzymes involved in tumor growth and proliferation . The potential for anticancer activity in this compound warrants further investigation.

Preliminary studies on related compounds suggest that the mechanism of action may involve:

- Inhibition of Enzymatic Activity : Triazoles can inhibit enzymes like cytochrome P450, which are crucial for drug metabolism.

- Disruption of DNA Synthesis : Similar compounds have shown the ability to interfere with DNA replication processes, leading to cell death .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Methyl-1H-imidazole | Imidazole ring | Antimicrobial |

| 4-Azido phenol | Phenolic structure | Antifungal |

| 5-Acetylamino-1H-triazole | Triazole ring | Anticancer |

| 1-(4-Aminophenyl)-1H-triazole | Aminophenyl group | Antiviral |

This table illustrates how the combination of different structural elements can lead to diverse biological activities. The unique combination of features in the target compound may provide distinct pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Although direct studies on the specific compound are scarce, insights can be drawn from related research:

- Antibacterial Studies : Research has shown that imidazole derivatives possess significant antibacterial activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa . This indicates a promising avenue for exploring the antibacterial potential of the target compound.

- Antifungal Activity : Compounds with triazole rings have been documented to exhibit antifungal properties. For example, derivatives tested against Candida albicans showed promising results in inhibiting fungal growth .

- Cytotoxicity Tests : In vitro assays conducted on related triazole compounds revealed cytotoxic effects on various cancer cell lines, suggesting that the target compound may also possess anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for constructing the azetidine-triazole-imidazole core of this compound?

The compound’s core can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) under microwave conditions to enhance reaction efficiency and regioselectivity . Key steps include:

- Azetidine sulfonylation : React 1-methyl-1H-imidazole-4-sulfonyl chloride with azetidine derivatives in the presence of a base (e.g., triethylamine) .

- Triazole formation : Use Cu(I) catalysts (e.g., CuI) in ethanol/water mixtures for click chemistry, ensuring 1,4-regioselectivity .

- Phenoxymethyl attachment : Employ nucleophilic substitution or Mitsunobu reactions to link the phenoxymethyl group to the triazole ring .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

- X-ray crystallography : Use SHELXL for refinement of single-crystal diffraction data to resolve bond lengths, angles, and sulfonyl/azetidine conformations .

- Spectroscopic analysis : Confirm regioselectivity via NMR (e.g., triazole proton signals at δ 7.5–8.5 ppm) and NMR (distinct imidazole/triazole carbons) .

- Mass spectrometry : Validate molecular weight with high-resolution ESI-MS (expected [M+H]+ within ±0.001 Da) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data refinement for this sulfonylated azetidine-triazole system?

Discrepancies in anisotropic displacement parameters or hydrogen bonding networks may arise due to:

- Twinned crystals : Use SHELXD for structure solution and refine with TWIN/BASF commands in SHELXL .

- Disorder in the phenoxymethyl group : Apply PART/SUMP restraints and analyze residual electron density maps .

- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. What strategies optimize regioselectivity in imidazole sulfonylation and triazole formation?

- Microwave-assisted synthesis : Reduces side reactions (e.g., over-sulfonylation) by controlling reaction time/temperature .

- Steric directing groups : Introduce temporary protecting groups on the azetidine nitrogen to favor sulfonylation at the imidazole’s 4-position .

- Solvent polarity : Use DMF for sulfonylation (enhances electrophilicity) and aqueous ethanol for CuAAC (prevents triazole tautomerism) .

Q. How can computational methods predict biological activity or binding modes of this compound?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or cytochrome P450 enzymes) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to assess reactivity toward electrophilic/nucleophilic agents .

- MD simulations : Simulate aqueous solubility or membrane permeability using GROMACS with CHARMM force fields .

Methodological Challenges and Solutions

Q. What experimental precautions are critical for handling the sulfonylated azetidine intermediate?

- Moisture sensitivity : Conduct reactions under inert gas (N/Ar) and store intermediates in desiccators .

- Toxicity mitigation : Use fume hoods for sulfonyl chloride handling; refer to SDS guidelines for first-aid measures (e.g., skin/eye rinse protocols) .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.